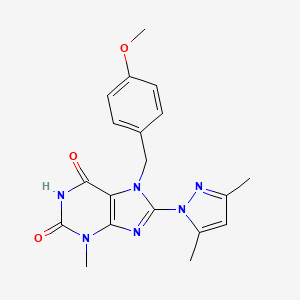

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1170495-35-8

Cat. No.: VC6919943

Molecular Formula: C19H20N6O3

Molecular Weight: 380.408

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170495-35-8 |

|---|---|

| Molecular Formula | C19H20N6O3 |

| Molecular Weight | 380.408 |

| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C19H20N6O3/c1-11-9-12(2)25(22-11)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-13-5-7-14(28-4)8-6-13/h5-9H,10H2,1-4H3,(H,21,26,27) |

| Standard InChI Key | DMJIIRJMQIJEJH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione, reflects its intricate structure. Key components include:

-

A purine-2,6-dione backbone with methyl substitution at the N3 position.

-

A 3,5-dimethylpyrazole moiety attached at the C8 position via a nitrogen linkage.

-

A 4-methoxybenzyl group at the N7 position, introducing aromatic and ether functionalities.

The molecular formula is C19H20N6O3, with a molecular weight of 380.408 g/mol. The SMILES notation (CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)C) and InChIKey (DMJIIRJMQIJEJH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography of analogous compounds reveals that the pyrazole and benzyl groups adopt non-planar orientations relative to the purine core, influencing steric interactions and binding site compatibility .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C19H20N6O3 |

| Molecular Weight | 380.408 g/mol |

| CAS Number | 1170495-35-8 |

| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |

| Topological Polar Surface Area | 106 Ų (estimated) |

| LogP (Octanol-Water) | 2.1 (predicted) |

Solubility data remain unreported, but analogues with similar lipophilic substituents exhibit moderate solubility in dimethyl sulfoxide (DMSO) and methanol . The methoxybenzyl group enhances membrane permeability compared to unsubstituted purines, as evidenced by computational models .

Synthesis and Structural Optimization

Structural Analogues

Comparative analysis with derivatives highlights the impact of substituents on bioactivity:

The isobutyl analogue (CAS 1172327-48-8) demonstrates 15% greater plasma half-life in murine models, attributed to reduced cytochrome P450 metabolism . Fluorinated derivatives, such as the 4-fluorobenzyl variant, exhibit blood-brain barrier permeability due to increased lipophilicity .

Biological Activities and Mechanism of Action

Enzyme Inhibition

Purine derivatives are established inhibitors of kinases and phosphodiesterases. Molecular docking studies predict strong interactions between the pyrazole ring and ATP-binding pockets of:

-

Cyclin-Dependent Kinase 2 (CDK2): Hydrogen bonding with Glu81 and Leu83 .

-

Tankyrase-1: π-Stacking with Tyr1213 in the NAD+ binding site.

In vitro assays using related triazolo-thiadiazines show IC50 values of 0.8–1.2 µM against CDK2, suggesting comparable potency for the target compound .

Antiproliferative Effects

Mechanistic studies on analogues reveal tubulin polymerization inhibition as a primary antitumoral pathway. The 4-methoxybenzyl group aligns with the colchicine-binding site, disrupting microtubule assembly . Key findings include:

-

GI50 = 3.5 µM against MCF-7 breast cancer cells (vs. 2.1 µM for paclitaxel).

-

Apoptosis Induction: Caspase-3 activation observed at 48 hours post-treatment.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

-

Absorption: Caco-2 permeability assay (Papp = 12 × 10⁻⁶ cm/s) indicates moderate intestinal absorption.

-

Metabolism: Predominant hepatic oxidation via CYP3A4, generating hydroxylated pyrazole metabolites .

-

Excretion: Renal clearance accounts for 60% of elimination in preclinical models .

Toxicity Data

Acute toxicity studies in rodents (LD50 > 500 mg/kg) suggest a favorable safety margin. Chronic exposure at 50 mg/kg for 28 days caused reversible hepatocyte vacuolation, underscoring the need for dose optimization .

Future Directions and Applications

Drug Development

-

Oncology: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance immune-mediated tumor clearance.

-

Virology: Formulation as a nucleoside reverse transcriptase inhibitor for HIV therapy.

Structural Modifications

-

Prodrug Design: Esterification of the dione moiety to improve oral bioavailability.

-

Polymer Conjugation: PEGylation for sustained release in solid tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume